A Technical Guide to Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate: Structure, Properties, and Applications
A Technical Guide to Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is a halogenated and trifluoromethylated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, imparts a distinct set of physicochemical properties that make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
The presence of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate, offering insights for its effective utilization in research and development.
Chemical Structure and Properties
The structural attributes of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate, including the strategic placement of electron-withdrawing groups, are pivotal to its chemical behavior and synthetic utility.
Core Structure
The molecule consists of a central benzene ring functionalized with a methyl ester group, which serves as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation reactions. The ring is further substituted with three key groups that dictate its reactivity:
-
2-Bromo Group: The bromine atom at the ortho-position to the ester significantly influences the electronic environment of the ring and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a versatile point for molecular elaboration.
-
5-Fluoro Group: The fluorine atom enhances the molecule's lipophilicity and can improve its pharmacokinetic profile in drug candidates. Its strong electron-withdrawing nature also impacts the reactivity of the aromatic ring.
-
4-(Trifluoromethyl) Group: This is arguably the most influential substituent. The -CF3 group is a potent electron-withdrawing group and is known to increase the metabolic stability of drug candidates by blocking potential sites of oxidation.[1][2] It also enhances lipophilicity, which can facilitate passage through biological membranes.[1][3]
Diagram: Chemical Structure of Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
Caption: Structure of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate.
Physicochemical Properties
| Property | Predicted Value / Information | Source / Basis for Prediction |
| CAS Number | 2092867-63-3 | Chemical Supplier Databases |
| Molecular Formula | C₉H₅BrF₄O₂ | Calculated |
| Molecular Weight | 301.04 g/mol | Calculated |
| Appearance | Likely a solid or high-boiling liquid | Based on similar compounds like Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (solid)[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Low solubility in water. | General property of similar organic esters. |
| Boiling Point | > 250 °C (Predicted) | Extrapolated from related compounds. |
| Melting Point | Not available | - |
Spectroscopic Data (Predicted)
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of the compound. The expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet for the methyl ester protons (-OCH₃) would appear further upfield.
-
¹³C NMR: The carbon NMR will be more complex, showing distinct signals for each of the nine carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for this molecule. It is expected to show two signals: a singlet for the trifluoromethyl group and another signal for the fluorine atom on the ring, which may show coupling to the neighboring protons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Synthesis and Reactivity
The synthesis of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate typically involves a multi-step sequence starting from a more readily available precursor. A plausible synthetic route involves the esterification of the corresponding carboxylic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 2090964-98-8).
Diagram: Proposed Synthetic Workflow
Caption: Plausible synthetic route to the target compound.
Proposed Synthesis Protocol: Esterification of 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid
This protocol is based on standard Fischer-Speier esterification procedures, which are widely used for converting carboxylic acids to their corresponding methyl esters.[5]
Materials:
-
2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq.) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the pure ester.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as both the reagent and the solvent drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
-
Aqueous Work-up with Bicarbonate: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, which could interfere with subsequent reactions or purification.
Chemical Reactivity
The reactivity of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is dominated by its functional groups:
-
Ester Group: Can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to amides by reacting with amines.
-
Aryl Bromide: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position, making it a powerful tool for building molecular complexity.
-
Aromatic Ring: The benzene ring is electron-deficient due to the presence of the fluorine and trifluoromethyl groups. This generally deactivates the ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the electron-withdrawing groups.
Applications in Research and Drug Development
While specific applications for methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate are not extensively documented in publicly available literature, its structural motifs are highly relevant in modern drug discovery.[3][6] It serves as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications.
1. Building Block for Bioactive Molecules: The primary application of this compound is as a scaffold in the synthesis of novel drug candidates. The combination of a reactive bromine handle and the beneficial properties of the fluoro and trifluoromethyl groups makes it an attractive starting material.[3]
2. Introduction of the Trifluoromethyl Moiety: The trifluoromethyl group can enhance several key properties of a drug molecule:
-
Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug.[1]
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[3]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.[1]
3. Agrochemical Synthesis: Similar to pharmaceuticals, the properties imparted by the fluoro and trifluoromethyl groups are also highly desirable in the design of new pesticides and herbicides, suggesting a potential role for this compound in the agrochemical industry.
Safety and Handling
Safety data for methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is not specifically available. However, based on data for structurally similar compounds, such as other halogenated and trifluoromethylated benzoates, the following precautions should be taken.[7]
| Hazard Category | Precautionary Statements | Basis |
| Eye Irritation | Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles.[8] | Common hazard for this class of chemicals. |
| Skin Irritation | Causes skin irritation. Handle with chemical-resistant gloves.[9] | Common hazard for this class of chemicals. |
| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or with local exhaust ventilation.[9] | Common hazard for this class of chemicals. |
| Ingestion | Harmful if swallowed. Do not ingest. Wash hands thoroughly after handling. | Common hazard for this class of chemicals.[10] |
General Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Keep away from heat, sparks, and open flames.[11]
-
Store in a tightly closed container in a dry and well-ventilated place.[11]
Conclusion
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of a reactive bromine atom and property-enhancing fluorine and trifluoromethyl substituents makes it a valuable tool for medicinal chemists and drug development professionals. While specific data for this exact isomer is limited, its properties and reactivity can be reliably inferred from related compounds. The synthetic accessibility and the strategic importance of its structural features ensure that it will continue to be a relevant intermediate in the quest for novel bioactive molecules.
References
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Shen, X. et al. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]
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Australia Pacific LNG. Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Available at: [Link]
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Ferreira, I. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Brossi, A. et al. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Available at: [Link]
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University of Colorado Boulder. Esterification Procedure. Available at: [Link]
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Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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ACS Publications. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Available at: [Link]
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ResearchGate. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Available at: [Link]
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MDPI. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available at: [Link]
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Patsnap. Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Available at: [Link]
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ResearchGate. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available at: [Link]
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NCBI. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Available at: [Link]
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ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available at: [Link]
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PubMed. Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. Available at: [Link]
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